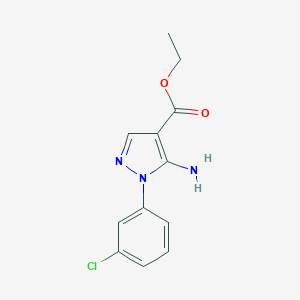

Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenyl group attached to the pyrazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chlorobenzoyl hydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form amine derivatives or other reduced forms.

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, hydroxylated compounds, and reduced amine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties make it particularly valuable in developing anti-inflammatory and analgesic drugs. Research indicates that modifications of this compound can lead to derivatives with enhanced therapeutic effects and reduced side effects. For instance, studies have shown its potential in synthesizing pyrazole derivatives that exhibit anti-cancer activity and improved efficacy against inflammatory diseases .

Agricultural Chemicals

In the realm of agriculture, this compound is utilized in formulating agrochemicals , particularly as an active ingredient in crop protection products. Its effectiveness against specific pests and diseases has been documented, making it a valuable asset for enhancing crop yields and quality. Research has demonstrated that formulations containing this compound can significantly improve pest resistance in various crops, thereby reducing reliance on traditional pesticides .

Biochemical Research

Researchers leverage this compound to explore its effects on biological pathways. Its role as a biochemical probe aids in the discovery of new therapeutic targets for various diseases. For example, studies have investigated its interactions with specific enzymes and receptors, providing insights into mechanisms of action that could lead to novel treatments for conditions such as cancer and neurodegenerative diseases . The compound's ability to modulate biological activity highlights its importance in drug discovery and development.

Material Science

In material science, this compound is incorporated into polymer formulations, enhancing their mechanical properties and thermal stability. Research has shown that adding this compound to polymers can improve their durability and performance under various environmental conditions. This application is particularly relevant in industries where material strength and longevity are critical, such as automotive and aerospace engineering .

Diagnostic Applications

The potential for this compound in developing diagnostic agents is an emerging area of interest. Preliminary studies suggest that derivatives of this compound may be useful in imaging techniques for medical diagnostics, such as MRI or PET scans. The ability to label this compound with imaging agents could enable better visualization of biological processes within the body .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators. Additionally, it can bind to DNA or proteins, affecting their function and leading to cytotoxic effects in cancer cells.

Comparaison Avec Des Composés Similaires

- Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

- Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

- Ethyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate

Comparison: Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its biological activity and chemical reactivity. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct pharmacological properties and reactivity profiles, making it a valuable compound for targeted drug development and research.

Activité Biologique

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 15001-08-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₂H₁₂ClN₃O₂

- Molecular Weight : 265.70 g/mol

- Boiling Point : Not available

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 3

- Log P (Partition Coefficient) : Indicates high gastrointestinal absorption potential

Biological Activities

This compound exhibits a variety of biological activities, which can be categorized as follows:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant anti-inflammatory properties. For instance, a study reported that compounds similar to this compound exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has shown promising results against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. Notably, compounds with similar structures were found to possess significant antibacterial activity, with some showing effectiveness comparable to established antibiotics .

3. Anticancer Potential

This compound has been evaluated for its anticancer properties. A related study highlighted that certain pyrazole derivatives inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase of cancer cells. This mechanism suggests potential applications in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell death.

- Cancer Cell Cycle Arrest : By inhibiting tubulin polymerization, the compound prevents cancer cells from successfully completing mitosis.

Case Studies

Propriétés

IUPAC Name |

ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYOTMSWCKDYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353890 | |

| Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15001-08-8 | |

| Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.